molecular formula C16H15FN2O5 B242242 Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate

Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate

Katalognummer B242242
Molekulargewicht: 334.3 g/mol
InChI-Schlüssel: UQWVYXHQUYNLHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate, also known as EFQMNC, is a chemical compound that belongs to the quinolone family. It is a synthetic derivative of the natural compound quinine, which is known for its antimalarial properties. EFQMNC has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections.

Wirkmechanismus

The mechanism of action of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate is not fully understood. However, it is believed that Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has also been found to inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid in Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to have several biochemical and physiological effects. In cancer research, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymatic reactions that leads to programmed cell death. Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In Alzheimer's disease research, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Furthermore, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate is its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections. Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been extensively studied for its potential therapeutic effects, and has been found to have several biochemical and physiological effects. However, one limitation of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate is its complex synthesis process, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research on Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate. One area of research is the development of more efficient synthesis methods, which may increase the availability of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate for research purposes. Another area of research is the identification of the specific enzymes and proteins that are targeted by Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate, which may provide insight into its mechanism of action. Furthermore, research on the potential use of Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate in combination with other drugs may lead to the development of more effective treatment options for various diseases.

Synthesemethoden

Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of cyclopropylamine and ethyl 2-oxoacetate to form a cyclopropyl-β-ketoester intermediate. This intermediate is then reacted with 7-chloro-8-methylquinoline to form a cyclopropyl-quinoline intermediate. The final step involves the nitration of the cyclopropyl-quinoline intermediate with nitric acid to form Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been extensively studied for its potential use in the treatment of various diseases. In cancer research, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Furthermore, Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate has been studied for its antibacterial properties, as it has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Eigenschaften

Produktname

Ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate

Molekularformel

C16H15FN2O5

Molekulargewicht

334.3 g/mol

IUPAC-Name

ethyl 1-cyclopropyl-7-fluoro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C16H15FN2O5/c1-3-24-16(21)11-7-18(9-4-5-9)14-8(2)13(17)12(19(22)23)6-10(14)15(11)20/h6-7,9H,3-5H2,1-2H3

InChI-Schlüssel

UQWVYXHQUYNLHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)[N+](=O)[O-])F)C)C3CC3

Kanonische SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)[N+](=O)[O-])F)C)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.